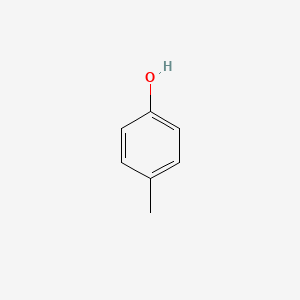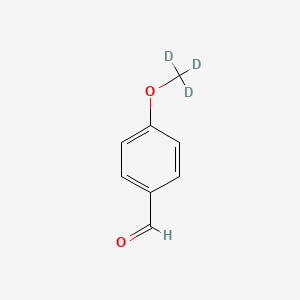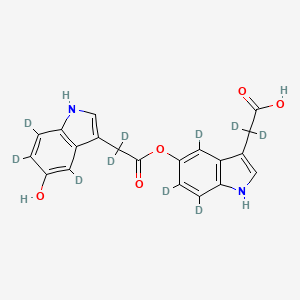
环丙基脯氨酰
描述
The compound of interest is part of a broader family of cyclic compounds that have been studied for various synthetic and analytical chemistry applications. These compounds often exhibit unique physical and chemical properties due to their complex ring structures and functional groups.
Synthesis Analysis
Research on related compounds, such as the synthesis of tetracyclo dodecane dione derivatives, has been conducted by Nakazaki, Naemura, and Yoshihara (1975), who synthesized "[8]diisotwistane-2,8-dione" from a Diels-Alder reaction. This method provides insights into the potential synthetic routes that could be applied to the target compound (Nakazaki, Naemura, & Yoshihara, 1975).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed by Gainsford, Furneaux, Mason, and Miller (1995), who described the crystallographic centrosymmetric molecules and their conformation in "Adducts from the Pyrolysis of Cellulose" (Gainsford, Furneaux, Mason, & Miller, 1995). These insights are crucial for understanding the geometric configuration and stability of the target compound.
Chemical Reactions and Properties
Malamidou-Xenikaki (1996) discussed the transannular cyclization reactions of cyclooctane diones, providing a framework for understanding the chemical reactivity and potential transformations of the compound (Malamidou-Xenikaki, 1996).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are generally deduced from the structural attributes and functional groups present in the compound. While specific data on the target compound was not found, related research on the physical characterization of cyclic diones offers a basis for predictions.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for participating in further chemical transformations, can be inferred from studies on similar diazatricyclo diones. For instance, research by Padwa, Boonsombat, Rashatasakhon, and Willis (2005) on the cyclization/cycloaddition cascade of a rhodium carbenoid intermediate could shed light on the chemical behavior of the target compound (Padwa, Boonsombat, Rashatasakhon, & Willis, 2005).
科学研究应用
神经保护作用 {svg_1}
环丙基脯氨酰已被发现具有神经保护作用。它从水母来源的黄曲霉菌中分离出来,已被发现是过氧化物酶体增殖物激活受体(PPAR-γ)的有效激活剂。这种激活在 Ac2F 大鼠肝细胞和 SH-SY5Y 人神经母细胞瘤细胞中观察到。 该化合物已证明对 SH-SY5Y 细胞中氧化应激诱导的神经退行具有潜在的神经保护活性 {svg_2}.
抗真菌活性 {svg_3}
环丙基脯氨酰已被发现能抑制黄曲霉的增殖。 它被用作某些食品样品(葡萄、柠檬、腰果和杏仁)的生物保护剂,并且与 MRS 肉汤(对照)和无细胞上清液相比,观察到了显著的影响 {svg_4}.
立体化学表征 {svg_5}
环丙基脯氨酰已被用于各种微生物群落的立体化学表征。 这些二酮哌嗪的立体异构体表现出不同的电子圆二色(ECD)光谱 {svg_6}.
未来方向
作用机制
Target of Action
Cyclo(prolylprolyl), also known as Cyclo(L-Pro-L-Pro), is a small molecule that primarily targets Chitinase B in Serratia marcescens . Chitinase B is an enzyme involved in the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose.
Mode of Action
It is known that this compound can modulate the activity ofinsulin-like growth factor-1 (IGF-1) and AMPA receptors . This modulation can lead to changes in cellular processes, including cell proliferation and apoptosis .
Biochemical Pathways
Cyclo(prolylprolyl) affects several biochemical pathways. It has a positive effect on the level of brain-derived neurotrophic factor (BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. In addition, Cyclo(prolylprolyl) can modulate the activity of IGF-1 and AMPA receptors , which are involved in various cellular processes, including cell growth, proliferation, and synaptic transmission.
Result of Action
Cyclo(prolylprolyl) has been shown to possess mnemotropic and neuroprotective properties . These properties can result from its positive effect on the level of BDNF and modulation of the activity of IGF-1 and AMPA receptors . It was found to reduce the number of early apoptotic cells, indicating a potential protective action .
属性
IUPAC Name |
(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKASXWPLSXFART-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N3CCCC3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N3CCC[C@H]3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313224 | |
| Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19943-27-2 | |
| Record name | Cyclo(L-prolyl-L-prolyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19943-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(prolylproline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019943272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(PROLYLPROLINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGU973420W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-proline anhydride?
A1: L-proline anhydride has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol.
Q2: Are there any notable spectroscopic data available for L-proline anhydride?
A2: Yes, researchers have extensively characterized L-proline anhydride using various spectroscopic techniques. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been instrumental in elucidating its structure and conformational dynamics. [, ] Additionally, Raman Optical Activity (ROA) spectra provide complementary information about its absolute configuration. [] Mass spectrometry (MS) is also frequently employed for identification and analysis. [, ]
Q3: How is L-proline anhydride synthesized?
A3: L-proline anhydride can be synthesized through various methods. One common approach involves the cyclodehydration of two L-proline molecules. [, ] This can be achieved using coupling reagents like N,N-dicyclohexylcarbodiimide (DCC) or through other synthetic routes. [, ]
Q4: Can the sulfur atom be incorporated into the L-proline anhydride structure?
A4: Yes, researchers have successfully synthesized derivatives of L-proline anhydride containing sulfur atoms at the 3 and 6 positions. [, , ] These modifications led to the formation of epidithio-, epitrithio-, and epitetrathio-L-prolyl-L-proline anhydride derivatives. [, , , ]
Q5: Are there methods to introduce alkyl groups into the L-proline anhydride structure?
A5: Yes, alkyl groups can be introduced into the L-proline anhydride structure through electrophilic substitution reactions. [] This method allows for the synthesis of derivatives like 3-ethyl-L-prolyl-L-proline anhydride and 3,6-diethyl-prolyl-proline anhydride. []
Q6: Does L-proline anhydride exhibit any biological activities?
A6: Yes, L-proline anhydride has shown a diverse range of biological activities. Research suggests that it can act as an inducer of systemic resistance in plants, enhancing their defense mechanisms against pathogens like Phytophthora nicotianae and Tobacco mosaic virus (TMV). [] It has also demonstrated acaricidal activity against two-spotted spider mites (Tetranychus urticae) comparable to the commercial acaricide abamectin. [] Moreover, it acts as an allelopathic agent, inhibiting the growth and photosynthesis of the macroalga Ulva prolifera. []
Q7: What is the mechanism behind the plant defense induction by L-proline anhydride?
A7: While the exact mechanism is still under investigation, research suggests that L-proline anhydride triggers various defense responses in plants. [] These include stomatal closure, reactive oxygen species (ROS) production, and stimulation of cytosolic calcium ion and nitric oxide production in guard cells. [] Furthermore, it upregulates the expression of the defense-related gene PR-1a and increases salicylic acid (SA) levels, suggesting the involvement of the SA-dependent defense pathway. []
Q8: Are there any known natural sources of L-proline anhydride?
A8: Yes, L-proline anhydride has been identified in various natural sources. It has been isolated from the culture filtrates of Streptomyces species. [, , ] It is also found in cooked beef, roasted cocoa nibs, and roasted malts used for beer brewing. [, , ]
Q9: What is the role of L-proline anhydride in diatom sexual reproduction?
A9: L-proline anhydride acts as an attraction pheromone in the mating process of the diatom Seminavis robusta. [] This discovery highlights its role in the complex chemical communication system of these algae.
Q10: What is known about the conformation of L-proline anhydride in solution?
A10: L-proline anhydride exists in multiple conformations in solution. [, ] NMR spectroscopy, especially 13C spin-lattice relaxation studies, suggests that the cyclic structure leads to restricted conformational freedom in the proline rings compared to linear dipeptides. [] Computational studies, including molecular mechanics and quantum mechanical calculations, support the presence of multiple conformers. []
Q11: Have there been any studies on the UV circular dichroism (CD) of L-proline anhydride?
A11: Yes, researchers have investigated the UV CD of L-proline anhydride. [] Theoretical calculations of the UV CD spectrum, considering different conformations and solvent effects, were compared with experimental data. [] These studies provide insights into the relationship between conformation and chiroptical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










